molecular formula C19H20FN3O2 B4710513 4-(4-acetylphenyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide

4-(4-acetylphenyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide

Cat. No. B4710513
M. Wt: 341.4 g/mol
InChI Key: DDSCDRPIQTZDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-acetylphenyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the late 1970s and has since gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This results in an increase in serotonin levels in the brain, which is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter serotonin in the brain, which is thought to contribute to its anxiolytic and antidepressant effects. Additionally, TFMPP has been shown to have sedative effects and can cause changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of TFMPP is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Additionally, TFMPP has been extensively studied, and its effects are well-documented. However, one limitation of TFMPP is its potential for abuse, which can make it difficult to conduct research on its therapeutic applications.

Future Directions

There are several potential future directions for research on TFMPP. One area of interest is its potential use in treating drug addiction and alcoholism. Additionally, further studies could be conducted to better understand the mechanism of action of TFMPP and its effects on the brain. Finally, research could be conducted to develop new compounds based on TFMPP that have improved therapeutic potential and fewer side effects.
Conclusion:
In conclusion, TFMPP is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. Its relatively simple synthesis method and well-documented effects make it a useful tool for laboratory experiments. While there are limitations to its use, further research on TFMPP could lead to new treatments for a range of conditions.

Scientific Research Applications

TFMPP has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, TFMPP has been investigated for its potential use in treating drug addiction and alcoholism.

properties

IUPAC Name

4-(4-acetylphenyl)-N-(3-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-14(24)15-5-7-18(8-6-15)22-9-11-23(12-10-22)19(25)21-17-4-2-3-16(20)13-17/h2-8,13H,9-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSCDRPIQTZDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797439
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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